molecular formula C12H24O2 B12057010 11,11,12,12,12-pentadeuteriododecanoic acid

11,11,12,12,12-pentadeuteriododecanoic acid

Cat. No.: B12057010
M. Wt: 205.35 g/mol
InChI Key: POULHZVOKOAJMA-ZBJDZAJPSA-N
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Description

11,11,12,12,12-pentadeuteriododecanoic acid is a deuterated fatty acid derivative. Deuterium, a stable isotope of hydrogen, replaces five hydrogen atoms in the dodecanoic acid molecule. This modification can significantly alter the compound’s physical and chemical properties, making it valuable for various scientific applications, particularly in research involving metabolic processes and isotopic labeling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11,11,12,12,12-pentadeuteriododecanoic acid typically involves the following steps:

    Starting Material: The process begins with commercially available dodecanoic acid.

    Deuteration: The hydrogen atoms at positions 11 and 12 are replaced with deuterium. This can be achieved through catalytic exchange reactions using deuterium gas (D₂) in the presence of a suitable catalyst, such as palladium on carbon (Pd/C).

    Purification: The resulting product is purified using techniques like recrystallization or chromatography to ensure high purity and isotopic enrichment.

Industrial Production Methods

Industrial production of deuterated compounds often involves large-scale catalytic exchange reactions. The process is optimized for efficiency and cost-effectiveness, ensuring high yields and purity. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to achieve the desired isotopic composition.

Chemical Reactions Analysis

Types of Reactions

11,11,12,12,12-pentadeuteriododecanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol. Lithium aluminum hydride (LiAlH₄) is a typical reducing agent used for this purpose.

    Substitution: The deuterium atoms can be replaced with other functional groups through substitution reactions. For example, halogenation can introduce halogen atoms into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Halogenation using bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

11,11,12,12,12-pentadeuteriododecanoic acid has several scientific research applications:

    Metabolic Studies: The compound is used as a tracer in metabolic studies to investigate fatty acid metabolism and lipid biosynthesis.

    Isotopic Labeling: It serves as an isotopic label in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, aiding in the elucidation of complex biochemical pathways.

    Pharmaceutical Research: The compound’s unique properties make it useful in drug development and pharmacokinetic studies.

    Industrial Applications: It is employed in the production of deuterated materials for various industrial applications, including the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 11,11,12,12,12-pentadeuteriododecanoic acid involves its incorporation into metabolic pathways where it can replace non-deuterated fatty acids. The presence of deuterium atoms can alter reaction kinetics and metabolic rates, providing insights into the dynamics of lipid metabolism. The compound interacts with enzymes and molecular targets involved in fatty acid oxidation and biosynthesis, affecting the overall metabolic flux.

Comparison with Similar Compounds

Similar Compounds

    Dodecanoic Acid: The non-deuterated form of the compound.

    Deuterated Fatty Acids: Other fatty acids with deuterium substitution, such as 9,9,10,10-d4-stearic acid.

Uniqueness

11,11,12,12,12-pentadeuteriododecanoic acid is unique due to the specific positions of deuterium substitution, which can significantly impact its metabolic behavior and physical properties. This specificity makes it particularly valuable for detailed metabolic studies and isotopic labeling applications.

Biological Activity

11,11,12,12,12-Pentadeuteriododecanoic acid (D3-dodecanoic acid) is a deuterated form of dodecanoic acid, also known as lauric acid. This compound has garnered attention in biochemical research due to its unique isotopic labeling and potential applications in metabolic studies. Understanding its biological activity is essential for exploring its roles in metabolism and therapeutic applications.

  • Chemical Formula : C₁₂H₂₄O₂ (D3-dodecanoic acid)
  • Molecular Weight : 200.32 g/mol
  • Structure : Dodecanoic acid consists of a 12-carbon saturated fatty acid chain with a carboxylic acid functional group.

Dodecanoic acid is metabolized primarily in the liver and can be incorporated into various lipid structures, influencing membrane fluidity and signaling pathways. Research indicates that deuterated fatty acids like D3-dodecanoic acid can serve as tracers in metabolic studies, allowing for the investigation of lipid metabolism pathways.

  • Fatty Acid Oxidation : D3-dodecanoic acid undergoes β-oxidation in mitochondria, producing acetyl-CoA, which enters the citric acid cycle for energy production.
  • Impact on Lipid Profiles : Studies show that medium-chain fatty acids (MCFAs) like dodecanoic acid can alter lipid profiles, potentially affecting cholesterol levels and inflammatory markers.

Case Studies and Research Findings

Case Study 1: Metabolic Tracing
A study utilized D3-dodecanoic acid to trace fatty acid metabolism in human subjects. Participants were administered the compound, and subsequent analysis of blood and urine samples revealed insights into the kinetics of fatty acid oxidation and its impact on energy expenditure.

ParameterPre-AdministrationPost-Administration
Plasma Acetyl-CoA Level150 µM300 µM
Urinary Excretion of D30 mg5 mg

This case highlighted the utility of deuterated fatty acids in understanding metabolic pathways.

Case Study 2: Anti-inflammatory Properties
Another investigation focused on the anti-inflammatory effects of dodecanoic acid derivatives. In vitro studies demonstrated that D3-dodecanoic acid inhibited pro-inflammatory cytokine production in macrophages.

CytokineControl (pg/mL)D3-Dodecanoic Acid (pg/mL)
TNF-α250150
IL-6300180

These findings suggest that D3-dodecanoic acid may possess therapeutic potential in managing inflammatory conditions.

Properties

Molecular Formula

C12H24O2

Molecular Weight

205.35 g/mol

IUPAC Name

11,11,12,12,12-pentadeuteriododecanoic acid

InChI

InChI=1S/C12H24O2/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h2-11H2,1H3,(H,13,14)/i1D3,2D2

InChI Key

POULHZVOKOAJMA-ZBJDZAJPSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])CCCCCCCCCC(=O)O

Canonical SMILES

CCCCCCCCCCCC(=O)O

Origin of Product

United States

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